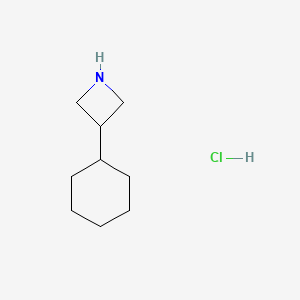

3-Cyclohexylazetidine hydrochloride

描述

3-Cyclohexylazetidine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a four-membered heterocyclic amine, characterized by the presence of a cyclohexyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-cyclohexylazetidine hydrochloride, typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency and scalability of the synthesis process .

化学反应分析

Types of Reactions: 3-Cyclohexylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield secondary amines.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 3-cyclohexylazetidine.

Reduction: Secondary amines.

Substitution: Substituted azetidines with various functional groups.

科学研究应用

Medicinal Chemistry Applications

3-Cyclohexylazetidine hydrochloride has been studied for its role in the development of novel therapeutic agents, particularly as a part of drug design targeting specific diseases.

- CNS Stimulant Properties : Research indicates that azetidine derivatives, including 3-cyclohexylazetidine, exhibit central nervous system (CNS) stimulant properties. These compounds have been shown to increase respiration rates and induce vasodilation in animal models when administered intraperitoneally .

- Antihypertensive Effects : The compound has demonstrated hypotensive activity, particularly when tested on hypertensive rat models using the Goldblatt method. Doses ranging from 20-40 mg/kg resulted in significant blood pressure reductions . This suggests potential applications in treating hypertension.

- HCV Protease Inhibitors : Azetidines have been incorporated into the design of hepatitis C virus (HCV) protease inhibitors. The introduction of azetidine moieties has led to the development of potent inhibitors that show promise against HCV, with some compounds exhibiting low toxicity profiles .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, which are crucial for its application in drug development.

- Flexible Synthesis Approaches : Recent advancements in synthetic methodologies allow for the efficient production of azetidines. For instance, a gold-catalyzed oxidative cyclization method has been reported that facilitates the synthesis of azetidin-3-ones, which can be further modified to yield 3-cyclohexylazetidine derivatives .

- Scalable Production : Techniques have been developed that enable the production of enantioenriched azetidine derivatives on a gram scale with minimal purification steps, making it feasible for large-scale pharmaceutical applications .

Biological Activities

The biological activities of this compound have been explored in various studies.

- Antimalarial Activity : Some bicyclic azetidines have shown promising antimalarial activity against Plasmodium falciparum, indicating that modifications of azetidine structures could lead to effective treatments for malaria .

- Cytotoxicity Studies : In vitro studies assessing the cytotoxicity of azetidine derivatives have revealed varying levels of toxicity across different cell lines. For example, certain analogs displayed selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

作用机制

The mechanism of action of 3-cyclohexylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

相似化合物的比较

Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.

Uniqueness of 3-Cyclohexylazetidine Hydrochloride:

生物活性

3-Cyclohexylazetidine hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is primarily recognized for its role as a Janus kinase (JAK) inhibitor. JAKs are a family of protein kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and immune response regulation. Inhibition of JAK activity has been linked to the treatment of several inflammatory and autoimmune disorders, as well as certain cancers .

- JAK Inhibition : The compound modulates the activity of JAKs, which are involved in signaling pathways for numerous cytokines. This modulation can lead to reduced inflammation and altered immune responses, making it a candidate for treating conditions like psoriasis and other skin disorders .

Pharmacological Studies

Several studies have reported on the pharmacological activities associated with cyclohexylazetidine derivatives:

- Selectivity and Efficacy : Research indicates that cyclohexylazetidine derivatives exhibit high selectivity for specific JAK family members, particularly JAK2. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in conditions such as myeloproliferative disorders .

- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, in thioglycollate-induced inflammation models, related compounds showed effective inhibition of leukocyte influx, suggesting potential applications in treating inflammatory diseases .

- Oral Bioavailability : Studies have also highlighted the favorable pharmacokinetic profiles of these compounds, with good oral bioavailability observed in preclinical trials involving dogs and primates .

Case Study 1: Inhibition of JAK2 in Myeloproliferative Disorders

A study highlighted the efficacy of JAK2 inhibitors in reducing hematopoietic cell proliferation in patients with conditions such as polycythemia vera (PV) and essential thrombocythemia (ET). The use of cyclohexylazetidine derivatives showed promise in clinical settings by targeting aberrant signaling pathways associated with these disorders .

Case Study 2: Anti-Inflammatory Effects

In a controlled trial involving patients with psoriasis, administration of a JAK inhibitor based on the cyclohexylazetidine structure resulted in significant improvements in skin lesions and overall disease activity scores. This suggests that targeting JAK pathways can effectively manage chronic inflammatory conditions .

Data Tables

| Study | Compound | Target | IC50 (nM) | Oral Bioavailability (%) | Effects Observed |

|---|---|---|---|---|---|

| Study 1 | 3-Cyclohexylazetidine | JAK2 | 37 | 70.2 | Reduced inflammation |

| Study 2 | Cyclohexyl derivative | hCCR2 | 30 | 25.4 | Inhibition of leukocyte influx |

常见问题

Basic Research Questions

Q. How can 3-cyclohexylazetidine hydrochloride be reliably identified and characterized in experimental settings?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the cyclohexyl and azetidine ring structures.

- HPLC with a C18 reverse-phase column (e.g., 5 μm particle size, 250 mm length) to verify purity ≥98% .

- Mass spectrometry (MS) for molecular weight confirmation (C₉H₁₈ClN, F.W. 175.7 g/mol) .

- Key Parameters : Compare retention times and spectral data against certified reference standards.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear tight-sealing safety goggles, nitrile gloves, and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Storage : Store at -20°C in airtight containers to prevent degradation; avoid long-term storage due to instability risks .

- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal companies to comply with environmental regulations .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Azetidine Ring Formation : Use reductive amination of cyclohexanone with azetidine precursors under acidic conditions.

- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ethanol, followed by crystallization .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and confirm yield through gravimetric analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS .

- Data Reconciliation : Compare batch-specific certificates of analysis (CoA) to identify environmental factors (e.g., humidity, light) affecting stability .

- Case Example : A 2023 study on fluorexetamine hydrochloride showed 5-year stability at -20°C, suggesting similar protocols for azetidine analogs .

Q. What advanced analytical strategies can differentiate this compound from structurally similar arylcyclohexylamines?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column to distinguish enantiomers, if applicable.

- X-ray Crystallography : Resolve crystal lattice structures to confirm the absence of halogen substitutions (e.g., fluorine in 3-fluoro analogs) .

Q. How can researchers design experiments to study the pharmacological interactions of this compound with neuronal receptors?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding assays (e.g., NMDA receptor antagonism) with tritiated MK-801 as a competitive ligand.

- Dose-Response Curves : Test concentrations from 1 nM to 100 μM in triplicate to calculate IC₅₀ values .

- Data Interpretation : Compare results to known arylcyclohexylamines (e.g., 3-methyl PCP hydrochloride) to infer mechanistic pathways .

Q. Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer :

属性

IUPAC Name |

3-cyclohexylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNTOIZZFUXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-38-4 | |

| Record name | 3-cyclohexylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。